molecular formula C10H11FO2 B14767726 Methyl 2-fluoro-3,5-dimethylbenzoate

Methyl 2-fluoro-3,5-dimethylbenzoate

Cat. No.: B14767726
M. Wt: 182.19 g/mol
InChI Key: OIXWRMLDOPAINJ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,5-dimethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and methyl groups at the meta positions (C3 and C5). This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. For instance, Methyl 2-fluoro-3,5-dimethoxybenzoate (CAS 651734-58-6), a close analog with methoxy groups replacing methyl groups, is documented as a pharmaceutical intermediate .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-fluoro-3,5-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3

InChI Key

OIXWRMLDOPAINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters would be tailored to achieve high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield 2-fluoro-3,5-dimethylbenzoic acid, while reduction of the ester group can produce 2-fluoro-3,5-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 2-fluoro-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-fluoro-3,5-dimethylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-fluoro-3,5-dimethylbenzoate with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications.

Table 1: Key Comparative Data

Compound Name Substituents Molecular Formula CAS Number Applications Key References
This compound 2-F, 3,5-diCH₃ C₁₀H₁₁FO₂ N/A Research/Pharmaceuticals N/A
Methyl 2-fluoro-3,5-dimethoxybenzoate 2-F, 3,5-diOCH₃ C₁₀H₁₁FO₄ 651734-58-6 Pharmaceutical intermediate
Metsulfuron-methyl Sulfonylurea, triazine C₁₄H₁₅N₅O₆S 74223-64-6 Herbicide
Methyl 2-(3,5-difluorobenzoyl)benzoate 3,5-diF benzoyl C₁₅H₁₀F₂O₃ 1443349-41-4 Pharmaceutical intermediate

Substituent Effects

  • Electron-Withdrawing vs. Methyl groups (CH₃) at C3 and C5 in the target compound are weakly electron-donating, which may reduce reactivity compared to the methoxy-substituted analog (C10H11FO4), where oxygen atoms increase polarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility :

    • The dimethoxy analog (C10H11FO4) is likely more polar and water-soluble than the dimethyl derivative due to oxygen-rich substituents .
    • Metsulfuron-methyl (C14H15N5O6S), a sulfonylurea herbicide, exhibits moderate aqueous solubility critical for pesticidal activity .
  • Thermal Stability: Crystalline analogs like Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate () demonstrate that fluorine and aromatic substituents enhance thermal stability via rigid molecular packing and hydrogen bonding .

Biological Activity

Methyl 2-fluoro-3,5-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C10H11FO2\text{C}_10\text{H}_{11}\text{F}\text{O}_2

The presence of a fluorine atom in the structure is significant as it can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of bacterial strains. In one study, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that it had a notable inhibitory effect on bacterial growth, with minimum inhibitory concentration (MIC) values comparable to known antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has also been explored. In cell line studies involving various cancer types, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound revealed that it effectively reduced bacterial load in infected animal models. The treatment group showed a significant decrease in infection markers compared to controls.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory mediators in serum samples.
  • Cancer Cell Lines : In experiments with breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent reduction in cell viability and increased rates of apoptosis.

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